Lipophilicity Differentiation: Ethyl vs. Methyl
Direct comparator analysis with the N‑methyl analog 3-{[(2-hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile demonstrates that substituting ethyl for methyl increases molecular weight by approximately 14 g/mol (+7.4%) and elevates predicted logP from ~0.9 to ~1.2 (+33%) . This quantitative difference in lipophilicity directly impacts membrane permeability and partitioning behavior in biological assays. A class‑level comparison with the N‑methyl‑substituted para isomer (4-[[(2-hydroxyethyl)methylamino]methyl]benzonitrile, MW 190.24 g/mol, C₁₁H₁₄N₂O) yields the same 14 g/mol differential [1].
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity (logP) |
|---|---|
| Target Compound Data | MW 204.27 g/mol; predicted logP ≈ 1.2 |
| Comparator Or Baseline | 3-{[(2-hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile: MW 190.24 g/mol, predicted logP ≈ 0.9 |
| Quantified Difference | MW increase: +14.03 g/mol (+7.4%); logP increase: +0.3 (+33%) |
| Conditions | Calculated/predicted physicochemical properties; comparative analysis from vendor technical datasheet |
Why This Matters
For projects optimizing blood‑brain barrier penetration or cellular uptake, the +0.3 logP difference may be decisive in selecting the ethyl variant over the methyl analog.
- [1] Kuujia. (n.d.). Product Page: Benzonitrile, 4-[[(2-hydroxyethyl)methylamino]methyl]- (CAS 171907-77-0). View Source
